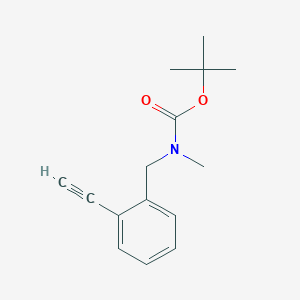
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, an ethynyl group attached to a benzyl ring, and a methyl carbamate moiety.
Preparation Methods
The synthesis of tert-Butyl(2-ethynylbenzyl)(methyl)carbamate can be achieved through several synthetic routes. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form corresponding alcohols or amines. Substitution reactions can occur at the benzyl or ethynyl groups, leading to the formation of various derivatives . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a protecting group for amines, allowing for selective reactions to occur without interference from other functional groups . In medicine, carbamates are known for their potential use in drug development, particularly as enzyme inhibitors . In industry, this compound can be used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of tert-Butyl(2-ethynylbenzyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For example, as a carbamate, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site of the enzyme . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The molecular targets and pathways can vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate can be compared with other similar compounds, such as tert-Butyl carbamate and tert-Butyl (2-hydroxyethyl)(methyl)carbamate . While these compounds share some structural similarities, they differ in their specific functional groups and chemical properties. For example, tert-Butyl carbamate lacks the ethynyl and benzyl groups, making it less reactive in certain types of chemical reactions . On the other hand, tert-Butyl (2-hydroxyethyl)(methyl)carbamate contains a hydroxyethyl group, which can participate in additional types of reactions compared to this compound
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-[(2-ethynylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H19NO2/c1-6-12-9-7-8-10-13(12)11-16(5)14(17)18-15(2,3)4/h1,7-10H,11H2,2-5H3 |
InChI Key |
PVLWGWPTDPFLOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















